molecular formula C12H15N7O B2611805 N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1825683-96-2

N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2611805
CAS RN: 1825683-96-2
M. Wt: 273.3
InChI Key: YOTFZERKEJAWIR-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound that belongs to the class of compounds known as pyrimidines and tetrazoles . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrimidines exhibit their effects through inhibitory responses versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, and developing new synthesis methods. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-8-9(6-19-11(18(8)2)15-16-17-19)10(20)14-12(7-13)4-3-5-12/h3-6H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTFZERKEJAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1C)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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